molecular formula C27H30N4O5 B2366278 2,9-bis(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540480-62-4

2,9-bis(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2366278
CAS No.: 540480-62-4
M. Wt: 490.56
InChI Key: ADCOUAJZFPFULC-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including two phenyl rings, a triazolo ring, and a quinazolinone ring. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings, a triazolo ring, and a quinazolinone ring. The exact structure would depend on the specific arrangement and bonding of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the phenyl rings could contribute to its hydrophobicity, while the triazolo and quinazolinone rings could contribute to its reactivity .

Scientific Research Applications

Synthesis Methods

  • Microwave-Assisted Synthesis : This compound has been synthesized using microwave-assisted methods, which is a novel approach to produce bis-fused quinazolin-8(4H)-ones, a class of compounds to which our molecule of interest belongs. This method offers a rapid and efficient synthesis route (Fares et al., 2020).

  • Regioselective Synthesis : The compound has been prepared in a regioselective manner using bis-aldehydes, 5-amino-1,2,4-triazole, and dimedone. This process, especially in the presence of ZnO nanoparticles, improves the yields and maintains the regioselectivity of the products (Abd El-Fatah et al., 2017).

Mechanistic Insights

  • Reaction Mechanism Studies : The reaction mechanism leading to the formation of this compound, involving 3-amino-1,2,4-triazole and dimedone, has been studied. These insights are crucial for understanding the chemical behavior and potential applications of such compounds (Lipson et al., 2003).

Molecular Structure Analysis

  • Molecular Structure Investigations : Research has been conducted on the crystal and molecular structure of related derivatives. Such studies are essential for understanding the physical and chemical properties of these compounds, which can be crucial for their application in various fields (Crabb et al., 1999).

Potential Applications

  • Antihypertensive Activity : Some derivatives of this compound have been evaluated for their antihypertensive activity, demonstrating significant potential in this therapeutic area. This suggests that our compound of interest may also possess similar pharmacological properties (Alagarsamy & Pathak, 2007).

  • Antimicrobial Activities : Various derivatives have been synthesized and assessed for their antimicrobial activities. This area of research indicates the potential of these compounds in combating microbial infections (Pandey et al., 2009).

  • Benzodiazepine Binding Activity : Studies have been conducted on related structures for their binding affinity to the benzodiazepine receptor, indicating potential applications in neurological disorders or as sedatives (Francis et al., 1991).

Mechanism of Action

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Additionally, studies could be conducted to better understand its physical and chemical properties .

Properties

IUPAC Name

2,9-bis(3,4-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O5/c1-27(2)13-17-23(18(32)14-27)24(15-7-9-19(33-3)21(11-15)35-5)31-26(28-17)29-25(30-31)16-8-10-20(34-4)22(12-16)36-6/h7-12,24H,13-14H2,1-6H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCOUAJZFPFULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)N2)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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